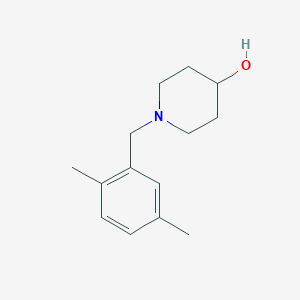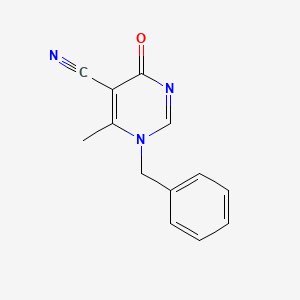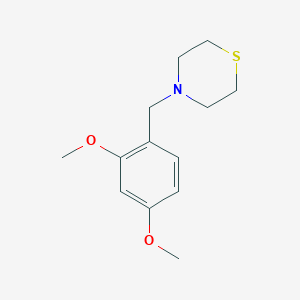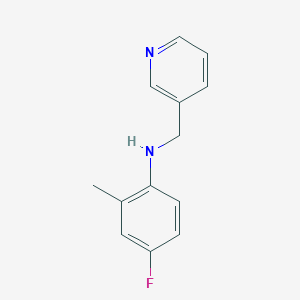
6-(methylthio)-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multicomponent cyclocondensation reactions, Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, and subsequent modifications to introduce various functional groups. For example, a study detailed the synthesis of polyhydroquinoline scaffolds through a cyclocondensation reaction incorporating enaminones and active methylene compounds, showing the versatility of synthesis strategies for tetrahydroisoquinoline derivatives (Sapariya et al., 2017).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been extensively studied using techniques like X-ray crystallography and spectroscopic methods. These studies reveal the conformational dynamics and electronic properties of the compounds, which are crucial for understanding their biological activities. For instance, research on novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one demonstrated detailed molecular geometry and electronic structure analysis through density functional theory (DFT) (Fatma et al., 2017).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic addition, which modify their chemical properties and biological activity. These reactions are pivotal for the synthesis of compounds with desired pharmacological properties. Studies on the synthesis and pharmacological evaluation of derivatives as antihypertensive agents illustrate the importance of structural modifications to enhance biological activity (Watanuki et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. Crystallographic studies provide insights into the solid-state structure and intermolecular interactions, influencing the compound's stability and solubility. For example, research on isoquinolinedione derivatives detailed their crystal structure, highlighting hydrogen bonding and molecular packing (Fun et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, define the scope of use and application of tetrahydroisoquinoline derivatives. These properties are often investigated through experimental studies and theoretical calculations to optimize the compounds for specific biological targets and applications. For instance, synthesis and characterization studies of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines highlighted their antimicrobial activity, showcasing the relationship between chemical structure and biological function (Zaki et al., 2019).
特性
IUPAC Name |
(6-methylsulfanyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-26-21-9-8-20-15-24(12-10-18(20)13-21)22(25)17-6-4-16(5-7-17)19-3-2-11-23-14-19/h4-9,13,19,23H,2-3,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIHFXICAASLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(CN(CC2)C(=O)C3=CC=C(C=C3)C4CCCNC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5674357.png)
![2-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5674360.png)
![3-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5674363.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674364.png)

![3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one](/img/structure/B5674388.png)
![(1S*,5R*)-3-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5674395.png)

![4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide](/img/structure/B5674419.png)
![8-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674427.png)
![3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5674442.png)

![N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5674469.png)